5-Bromo-2-(trifluoromethyl)phenylacetic acid
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Overview
Description
5-Bromo-2-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)phenylacetic acid typically involves the bromination of 2-(trifluoromethyl)phenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetic acids.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include reduced phenylacetic acid derivatives.
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethoxy)phenylacetic acid
- 5-Fluoro-2-(trifluoromethyl)phenylacetic acid
- 2,5-Bis(trifluoromethyl)phenylacetic acid
Uniqueness
5-Bromo-2-(trifluoromethyl)phenylacetic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H6BrF3O2 |
---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
2-[5-bromo-2-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6BrF3O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) |
InChI Key |
OTFPVOFXBJEBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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